
2-Hydroxypyrazine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxypyrazin-2-one is a heterocyclic compound with a pyrazine ring structure. It is known for its iron-chelating properties and has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson’s disease .
Méthodes De Préparation
The synthesis of 1-hydroxypyrazin-2-one typically involves the reaction of pyrazine derivatives with hydroxylating agents. One common method includes the use of pyrazine-2-carboxylic acid, which undergoes hydroxylation to form 1-hydroxypyrazin-2-one. The reaction conditions often involve the use of strong bases and oxidizing agents .
Mechanochemical approaches and solid-state reactions have also been explored for the synthesis of related compounds .
Analyse Des Réactions Chimiques
1-Hydroxypyrazin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Hydroxypyrazin-2-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to chelate metal ions.
Biology: Its iron-chelating properties make it a candidate for studying iron metabolism and related disorders.
Mécanisme D'action
The primary mechanism of action of 1-hydroxypyrazin-2-one involves its ability to chelate iron ions. By binding to iron, it prevents the formation of reactive oxygen species, which are harmful to cells. This chelation process helps in reducing oxidative stress and protecting neuronal cells from damage .
Comparaison Avec Des Composés Similaires
1-Hydroxypyrazin-2-one is often compared to 1-hydroxypyridin-2-one, another iron chelator. While both compounds have similar iron-binding properties, 1-hydroxypyrazin-2-one has been found to form weaker iron complexes and has a poorer ability to penetrate cell membranes compared to 1-hydroxypyridin-2-one . Other similar compounds include deferiprone and various hydroxypyridinones, which also exhibit iron-chelating properties .
Conclusion
1-Hydroxypyrazin-2-one is a versatile compound with significant potential in scientific research, particularly in the fields of neuroprotection and iron metabolism. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in both laboratory and industrial settings.
Propriétés
Numéro CAS |
66313-29-9 |
|---|---|
Formule moléculaire |
C4H4N2O2 |
Poids moléculaire |
112.09 g/mol |
Nom IUPAC |
1-hydroxypyrazin-2-one |
InChI |
InChI=1S/C4H4N2O2/c7-4-3-5-1-2-6(4)8/h1-3,8H |
Clé InChI |
NWPTWKIFQCHKNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)C=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



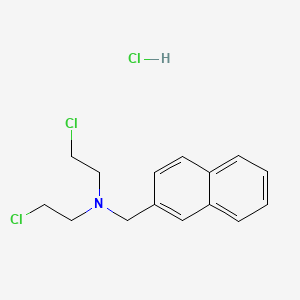
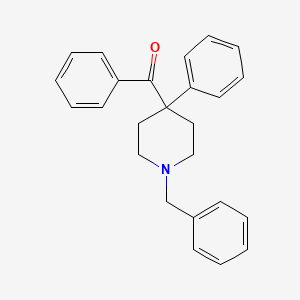
![N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride](/img/structure/B13994152.png)
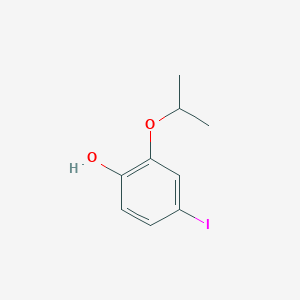

![6-Aminomethyl-benzo[1,2,3]thiadiazole](/img/structure/B13994177.png)
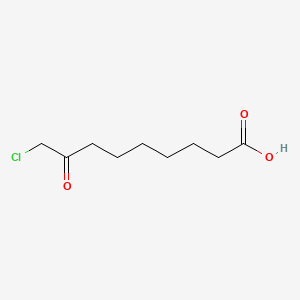
![ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate](/img/structure/B13994182.png)
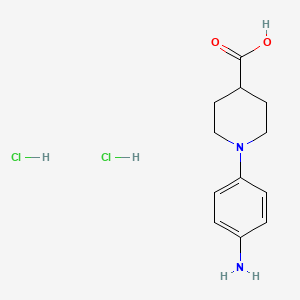

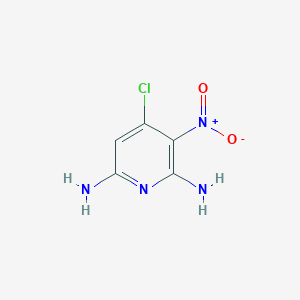
![4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide](/img/structure/B13994200.png)

